molecular formula C4H2BrNO2 B8188731 5-Bromo-oxazole-2-carbaldehyde

5-Bromo-oxazole-2-carbaldehyde

Cat. No.: B8188731
M. Wt: 175.97 g/mol
InChI Key: IXAUPMISWLGNRE-UHFFFAOYSA-N
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Description

5-Bromo-oxazole-2-carbaldehyde is a heterocyclic organic compound that features a bromine atom attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-oxazole-2-carbaldehyde typically involves the bromination of oxazole-2-carbaldehyde. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure controlled bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-oxazole-2-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed:

    Substitution Products: Various substituted oxazole derivatives.

    Oxidation Products: 5-Bromo-oxazole-2-carboxylic acid.

    Reduction Products: 5-Bromo-oxazole-2-methanol.

Scientific Research Applications

5-Bromo-oxazole-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.

    Material Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is used in the development of probes and sensors for detecting biological molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-oxazole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

  • 5-Chloro-oxazole-2-carbaldehyde
  • 5-Fluoro-oxazole-2-carbaldehyde
  • 5-Iodo-oxazole-2-carbaldehyde

Comparison: 5-Bromo-oxazole-2-carbaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. Bromine is less electronegative than chlorine and fluorine, making the compound more reactive in nucleophilic substitution reactions. Additionally, the size and polarizability of the bromine atom influence the compound’s overall chemical behavior, making it a valuable intermediate in various synthetic applications.

Properties

IUPAC Name

5-bromo-1,3-oxazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2/c5-3-1-6-4(2-7)8-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXAUPMISWLGNRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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